REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[ClH:20]>O>[CH2:1]([Cl:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
N-n-octylalkylpyridinium chloride
|
Quantity
|
220 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
447 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
adjusted to a temperature of 150° C
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
is simultaneously removed via distillation
|
Type
|
CUSTOM
|
Details
|
The performance of the reaction
|
Type
|
CUSTOM
|
Details
|
After a total reaction time of 8 h (including 3 hours of postreaction)
|
Duration
|
3 h
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |